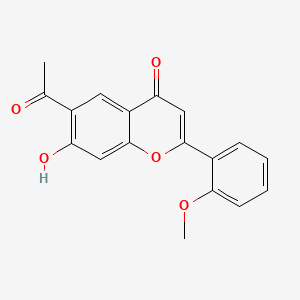
4H-1-Benzopyran-4-one, 6-acetyl-7-hydroxy-2-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 6-acetyl-7-hydroxy-2-(2-methoxyphenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups such as acetyl, hydroxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-acetyl-7-hydroxy-2-(2-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with acetylating agents under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are designed to be more efficient and cost-effective. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 6-acetyl-7-hydroxy-2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 6-acetyl-7-hydroxy-2-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 6-acetyl-7-hydroxy-2-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound may also act as a free radical scavenger, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-
Uniqueness
4H-1-Benzopyran-4-one, 6-acetyl-7-hydroxy-2-(2-methoxyphenyl)- is unique due to its specific combination of functional groups, which impart distinct chemical properties and potential applications. The presence of the acetyl group, in particular, differentiates it from other similar compounds, influencing its reactivity and biological activity.
Propiedades
Número CAS |
126412-03-1 |
|---|---|
Fórmula molecular |
C18H14O5 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
6-acetyl-7-hydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H14O5/c1-10(19)12-7-13-15(21)9-17(23-18(13)8-14(12)20)11-5-3-4-6-16(11)22-2/h3-9,20H,1-2H3 |
Clave InChI |
XHFNHOCSZINNFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


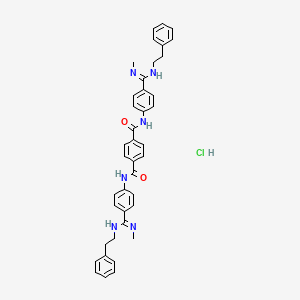
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
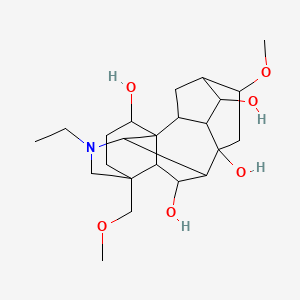

![5-[C-(4-methylphenyl)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14171730.png)
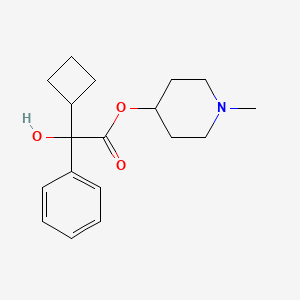
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
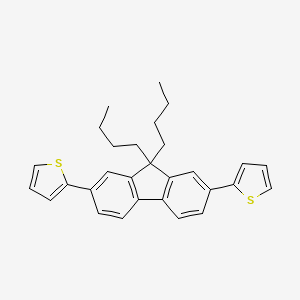
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)
